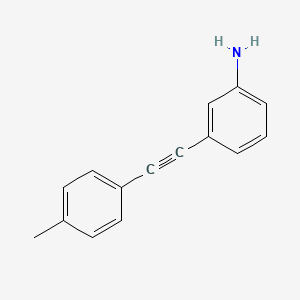

3-p-Tolylethynyl-phenylamine

Description

Ethynylanilines and arylethynylamines are classes of organic compounds that have garnered significant interest in contemporary chemical research. These molecules are characterized by the presence of an aniline (B41778) (a phenyl ring attached to an amino group) and an ethynyl (B1212043) (a carbon-carbon triple bond) or arylethynyl group. The unique electronic and structural features of these compounds make them valuable building blocks in various areas of chemical science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[2-(4-methylphenyl)ethynyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N/c1-12-5-7-13(8-6-12)9-10-14-3-2-4-15(16)11-14/h2-8,11H,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVWGZXFRJJGDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C#CC2=CC(=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Structure Elucidation and Advanced Spectroscopic Characterization of 3 P Tolylethynyl Phenylamine Derivatives

Single Crystal X-ray Diffraction Analysis of Crystalline Derivatives

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. mdpi.commdpi.com For derivatives of 3-p-Tolylethynyl-phenylamine, several key interactions would be anticipated to direct their solid-state assembly.

Hydrogen Bonding: The primary amine (-NH2) group is a potent hydrogen bond donor. It is expected to form N-H···N or N-H···π interactions, significantly influencing the crystal packing. In the absence of other strong acceptors, the nitrogen atom of one molecule can act as an acceptor for a hydrogen from a neighboring molecule.

π-π Stacking: The presence of two aromatic rings (the phenylamine and tolyl groups) makes π-π stacking interactions highly probable. These interactions, where the electron-rich π systems of adjacent rings align, can occur in either a face-to-face or an offset (parallel-displaced) fashion and are a major contributor to the cohesive energy of the crystal. acs.org

C-H···π Interactions: The acetylenic C-H bond, along with the aromatic C-H bonds, can act as weak hydrogen bond donors, interacting with the electron-rich π faces of the aromatic rings of adjacent molecules. rsc.org These interactions are increasingly recognized as important forces in the formation of supramolecular architectures. mdpi.comrsc.org

Conformational analysis focuses on the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org For this compound, the key torsional (or dihedral) angles are those describing the rotation of the phenylamine and p-tolyl rings relative to the rigid ethynyl (B1212043) linker.

The linear geometry of the sp-hybridized carbons in the alkyne group means that the primary conformational flexibility arises from the rotation around the C(aryl)-C(alkyne) bonds. unizin.org X-ray diffraction analysis would precisely measure these torsional angles. In the solid state, the observed conformation represents a low-energy state that balances intramolecular steric effects with the stabilizing influence of intermolecular packing forces. libretexts.orgutdallas.edu It is common for diarylalkyne-type structures to adopt a non-planar conformation to minimize steric hindrance between the aromatic rings, although near-planar arrangements can be enforced by strong intermolecular interactions like hydrogen bonding. acs.orgacs.org

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information for the structural assignment of this compound.

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, characteristic signals would include:

A singlet for the methyl (-CH₃) protons on the tolyl group.

A broad singlet for the amine (-NH₂) protons.

A series of doublets and multiplets in the aromatic region, corresponding to the protons on the two different phenyl rings. The coupling patterns (J-values) help to determine the substitution pattern on each ring.

The ¹³C NMR spectrum , typically recorded with proton decoupling, shows a single peak for each unique carbon atom. Key signals for this molecule include:

A peak in the aliphatic region for the tolyl methyl carbon.

Two distinct signals for the sp-hybridized alkyne carbons.

A series of signals in the aromatic region for the carbons of the phenylamine and tolyl rings. The carbon attached to the nitrogen atom (C-NH₂) would appear at a characteristic chemical shift.

The following tables summarize the reported NMR data for this compound.

Interactive ¹H NMR Data Table for this compound Solvent: CDCl₃, Frequency: 500 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 2.39 | s | - | 3H | -CH₃ |

| 3.89 | br s | - | 2H | -NH₂ |

| 6.88 | d | 7.5 | 1H | Aromatic H |

| 7.18-7.27 | m | - | 5H | Aromatic H |

| 7.82 | d | 8.0 | 2H | Aromatic H |

Data sourced from a practical method for transforming alkynes into α-diketones. rsc.org

Interactive ¹³C NMR Data Table for this compound Solvent: CDCl₃, Frequency: 125 MHz

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 21.9 | -CH₃ |

| 114.7 | Aromatic C |

| 120.3 | Aromatic C |

| 121.4 | Aromatic C |

| 129.7 | Aromatic C |

| 129.8 | Aromatic C |

| 129.9 | Aromatic C |

| 130.6 | Aromatic C |

| 133.9 | Aromatic C |

| 146.2 | Aromatic C-N |

| 147.3 | Aromatic C |

| 194.8 | Alkyne C |

| 195.4 | Alkyne C |

Note: The original source reports data for a derivative product, and the assignment of alkyne carbons may correspond to the oxidized product. The aromatic and methyl assignments are representative for the parent compound's skeleton. rsc.org

While 1D NMR provides essential data, complex structures often require 2D NMR experiments to unambiguously assign all signals and confirm connectivity. rsc.orgemerypharma.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. sdsu.eduyoutube.com A COSY spectrum of this compound would show cross-peaks between adjacent protons on the aromatic rings, allowing for the mapping of the spin systems within each ring and confirming their substitution patterns. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.eduyoutube.com This is invaluable for assigning the carbon signals based on the already-assigned proton signals. For example, the proton signal at 2.39 ppm would show a correlation to the carbon signal at 21.9 ppm, confirming the assignment of the methyl group. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). sdsu.eduyoutube.com HMBC is crucial for piecing together the molecular skeleton. For instance, it would show correlations between the methyl protons and the quaternary carbon of the tolyl ring, as well as the adjacent aromatic C-H carbons. It would also be instrumental in confirming the connection between the aromatic rings and the alkyne linker by showing correlations from the aromatic protons to the alkyne carbons. researchgate.net

Vibrational and Electronic Spectroscopic Probes for Molecular Fingerprinting

Vibrational and electronic spectroscopy provide complementary information about the bonding and electronic structure of a molecule.

Vibrational Spectroscopy (Infrared and Raman): These techniques probe the vibrational energy levels of a molecule. youtube.comyoutube.com The resulting spectra provide a unique "fingerprint" based on the functional groups present. libretexts.orgyoutube.com For this compound, key expected vibrational modes include:

N-H Stretching: The amine group would show symmetric and asymmetric stretching vibrations, typically in the 3300-3500 cm⁻¹ region of the infrared (IR) spectrum.

Aromatic C-H Stretching: These vibrations appear just above 3000 cm⁻¹.

Alkyne C≡C Stretching: The carbon-carbon triple bond stretch is a highly characteristic peak. For a disubstituted, asymmetric alkyne like this, it is expected to appear in the 2190-2260 cm⁻¹ region and should be visible in both IR and Raman spectra. rsc.org

C-N Stretching: This vibration would be found in the fingerprint region, typically between 1250-1360 cm⁻¹.

Aromatic C=C Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) rings would appear in the 690-900 cm⁻¹ region, providing further information on the substitution patterns. nist.gov

Electronic Spectroscopy (UV-Visible): UV-Vis spectroscopy measures the electronic transitions within a molecule, typically π→π* and n→π* transitions. rsc.org The spectrum is characterized by the wavelengths of maximum absorbance (λ_max). The extended conjugation provided by the ethynyl bridge linking the two aromatic rings in this compound is expected to result in absorption at longer wavelengths compared to the individual aniline (B41778) and toluene (B28343) chromophores. science-softcon.deresearchgate.net The spectrum would likely show multiple bands corresponding to the π→π* transitions of the conjugated system. The position and intensity of these bands are sensitive to the molecular environment and solvent polarity. researchgate.netresearchgate.net

Reaction Mechanisms and Intramolecular Transformations Involving 3 P Tolylethynyl Phenylamine

Detailed Mechanistic Pathways of Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, are fundamental to the synthesis of aryl alkynes like 3-p-Tolylethynyl-phenylamine. researchgate.net The reaction forges a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orgorganic-chemistry.org The mechanism is a catalytic cycle involving a palladium(0) complex and typically a copper(I) co-catalyst. researchgate.netwikipedia.org

The synthesis of this compound via the Sonogashira coupling of 3-ethynylaniline (B136080) and a p-tolyl halide (or vice-versa) proceeds through a well-established catalytic cycle comprising three main steps. youtube.comyoutube.com

Oxidative Addition : The cycle begins with a coordinatively unsaturated 14-electron palladium(0) complex, typically generated in situ from a Pd(II) precatalyst or by ligand dissociation from a complex like Pd(PPh₃)₄. youtube.comyoutube.com This complex reacts with the aryl halide (Ar-X, e.g., p-iodotoluene), breaking the carbon-halogen bond and inserting the palladium. This step oxidizes the metal from palladium(0) to a six-coordinate palladium(II) species, forming a square planar complex (Ar-Pd(II)-X). youtube.comyoutube.com

Transmetalation : Concurrently, a second catalytic cycle involving the copper(I) co-catalyst occurs. researchgate.netwikipedia.org The copper(I) salt reacts with the terminal alkyne (e.g., 3-ethynylaniline) in the presence of an amine base to form a copper(I) acetylide intermediate. wikipedia.org This organocopper species then undergoes transmetalation with the Ar-Pd(II)-X complex. The acetylide group is transferred from the copper to the palladium center, and the halide is transferred to the copper, regenerating the copper salt. This forms a new diorganopalladium(II) complex where both the aryl and alkynyl groups are bound to the palladium. researchgate.netwikipedia.org

Reductive Elimination : The final step is the reductive elimination from the diorganopalladium(II) intermediate. youtube.com The two organic ligands (the p-tolyl group and the 3-aminophenyl-ethynyl group) couple to form the new C-C bond of the product, this compound. This process reduces the palladium center back to its initial Pd(0) state, which is then ready to re-enter the catalytic cycle. youtube.comyoutube.com

| Step | Reactants | Intermediate/Product | Description |

| Oxidative Addition | Pd(0) Complex + p-Tolyl Halide | Aryl-Palladium(II) Complex | The palladium(0) catalyst is oxidized to palladium(II) as it inserts into the aryl-halide bond. youtube.com |

| Transmetalation | Aryl-Palladium(II) Complex + Copper(I) Acetylide | Diorganopalladium(II) Complex | The alkynyl group is transferred from the copper co-catalyst to the palladium(II) center. wikipedia.org |

| Reductive Elimination | Diorganopalladium(II) Complex | This compound + Pd(0) Complex | The coupled product is released, and the palladium(0) catalyst is regenerated for the next cycle. youtube.com |

The efficiency of the Sonogashira coupling is governed by the stability and reactivity of several key intermediates. The primary species are the active Pd(0) catalyst, the Pd(II) oxidative addition adduct, the copper acetylide, and the cis-diorganopalladium(II) complex that precedes reductive elimination. researchgate.net The amine base plays a crucial role not only in forming the copper acetylide but also in maintaining the catalytic cycle. researchgate.net

Mechanistic Aspects of Cyclization and Rearrangement Reactions

Alkynylanilines are valuable precursors for synthesizing nitrogen-containing heterocycles. The presence of the nucleophilic amino group and the electrophilic alkyne within the same molecule, as in this compound, allows for intramolecular cyclization reactions to form fused ring systems like quinolines.

In the presence of a Brønsted acid such as p-toluenesulfonic acid (p-TsOH), alkynylanilines can undergo cycloisomerization. nih.gov The reaction is initiated by the protonation of the alkyne's triple bond. This activation makes the alkyne highly electrophilic and susceptible to nucleophilic attack. nih.govresearchgate.net

The mechanism proceeds via the following pathway:

Protonation : The Brønsted acid protonates one of the carbons of the triple bond. Following Markovnikov's rule, the proton adds to the carbon that results in the more stable carbocationic intermediate. This generates a reactive vinyl cation. nih.gov

Intramolecular Attack : The lone pair of electrons on the aniline (B41778) nitrogen atom acts as an intramolecular nucleophile, attacking the vinyl cation. nih.gov

Rearomatization : The resulting cyclic intermediate then undergoes deprotonation to restore the aromaticity of the newly formed heterocyclic ring, yielding the final product.

For this compound, this intramolecular cyclization would involve a 6-endo-dig ring closure, leading to the formation of a substituted quinoline (B57606) skeleton. The reaction conditions, such as the choice of acid, solvent, and temperature, can significantly influence the reaction pathway and selectivity, sometimes leading to alternative products like dimers or hydrated ketones. nih.gov

Beyond acid catalysis, intramolecular cyclization of alkynylanilines can be promoted by various transition metal catalysts. The general principle involves the activation of the alkyne toward nucleophilic attack by the aniline nitrogen. researchgate.netresearchgate.net

A common mechanistic pathway for these transformations is:

Alkyne Activation : A metal catalyst (e.g., Au(I), Pt(II), or other π-acids) coordinates to the triple bond of the alkynylaniline. This coordination withdraws electron density from the alkyne, rendering it more electrophilic.

Nucleophilic Attack : The nitrogen atom of the aniline group attacks the activated alkyne. In the case of this compound, this is a 6-endo-dig cyclization, which is often kinetically feasible with appropriate metal catalysts.

Protodemetalation/Reductive Elimination : The resulting organometallic intermediate undergoes further steps, such as protodemetalation (cleavage of the carbon-metal bond by a proton) or other rearrangements, to release the final heterocyclic product and regenerate the active catalyst. nih.gov

This strategy provides a powerful route to complex nitrogen-containing heterocycles from simple alkynylaniline precursors. dntb.gov.ua

Elucidation of Multicomponent Reaction Mechanisms

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. encyclopedia.pub While the classic A³ (aldehyde-alkyne-amine) coupling typically requires a terminal alkyne, the structural motifs present in this compound are relevant to other MCRs. wikipedia.org

A pertinent example is the Kabachnik-Fields reaction, which can be adapted into a three-component synthesis of α-aminophosphonates or related heterocycles. nih.gov A reaction involving an amine (such as the aniline moiety in the title compound), an aldehyde, and a dialkyl phosphite (B83602) illustrates a relevant mechanistic pathway. nih.gov

The mechanism for such a three-component reaction proceeds as follows:

Imine Formation : The amine reacts with the aldehyde to form a Schiff base or imine intermediate, with the elimination of a water molecule. This step is often catalyzed by a condensing agent or Lewis acid. nih.gov

Nucleophilic Addition : The dialkyl phosphite adds to the electrophilic carbon of the imine. This addition forms the α-aminophosphonate product. nih.gov

Research on the reaction of 2-alkynylbenzaldehydes, aniline, and dialkyl phosphites has shown that the choice of catalyst is critical in directing the reaction outcome. nih.govresearchgate.net

| Catalyst System | Reactants | Product Type | Mechanistic Implication |

| Propylphosphonic anhydride (B1165640) (T3P®) | 2-Alkynylbenzaldehyde + Aniline + Dialkyl Phosphite | α-Amino (2-alkynylphenyl)-methylphosphonate (Linear Product) | T3P® acts as a powerful condensing agent to promote imine formation, favoring the direct Kabachnik-Fields addition without subsequent cyclization. nih.gov |

| Copper(I) Chloride (CuCl) | 2-Alkynylbenzaldehyde + Aniline + Dialkyl Phosphite | 1,2-Dihydroisoquinolin-1-ylphosphonate (Cyclized Product) | CuCl not only catalyzes the MCR but also activates the alkyne, promoting a subsequent intramolecular hydroamination/cyclization of the initially formed α-aminophosphonate. researchgate.net |

This catalyst-dependent selectivity highlights how mechanistic pathways in multicomponent reactions can be finely tuned to generate either linear or complex heterocyclic structures from the same set of starting materials. nih.gov

Stepwise vs. Concerted Processes in Complex Scaffold Construction

The intramolecular cyclization of enyne systems, such as the one inherent in this compound, is a cornerstone for building intricate molecular architectures, most commonly leading to indole (B1671886) derivatives. researchgate.net The mechanism of this transformation—whether it occurs in a single, concerted step or through a multi-step, stepwise process involving discrete intermediates—is a subject of detailed investigation.

In a concerted mechanism , the bond-forming and bond-breaking events occur simultaneously, proceeding through a single transition state. For a compound like this compound, this would involve the direct nucleophilic attack of the amine onto the alkyne, which is often activated by a metal catalyst, leading directly to the cyclized product. Theoretical studies on similar enyne-allene cyclizations suggest that a highly asynchronous transition state can exist, blurring the lines between a purely concerted and a stepwise pathway. nih.govacs.org

Conversely, a stepwise mechanism involves the formation of one or more intermediates. In the context of enyne cyclizations, this could involve the formation of a diradical or zwitterionic intermediate. nih.gov While calculations have sometimes struggled to locate a stable transition state for the formation of such intermediates, dynamic trajectory studies suggest that even if a single minimum-energy path points to a concerted reaction, dynamic effects can lead to the formation of stepwise intermediates. nih.govnih.gov The energetic similarity between the concerted transition state and a potential stepwise intermediate often makes distinguishing between the two pathways challenging. nih.gov The debate is further complicated by observations that some reactions may follow the energy surface of a stepwise mechanism but exhibit the stereochemical outcomes of a concerted one. nih.gov

The nature of the substituents on the alkyne and the aromatic ring, as well as the specific reaction conditions, can influence whether the reaction favors a concerted or stepwise pathway. For instance, in the cyclization of enyne-allenes, kinetic isotope effects have been used to argue for a highly asynchronous transition state that lies at the boundary between concerted and stepwise mechanisms. nih.govacs.org

Catalyst Influence on Reaction Selectivity and Pathway Divergence

Catalysts play a pivotal role in not only promoting the intramolecular transformations of this compound but also in directing the reaction towards specific products and mechanistic pathways. Gold and palladium catalysts are particularly effective in activating the alkyne moiety towards nucleophilic attack by the amine.

Gold catalysts , particularly Au(I) and Au(III) complexes, are renowned for their high π-acidity and ability to activate alkynes. acs.org In the cyclization of o-alkynylanilines, gold catalysts facilitate the formation of indole scaffolds. beilstein-journals.org The reaction is believed to proceed through the coordination of the gold catalyst to the alkyne, which enhances its electrophilicity and facilitates the nucleophilic attack of the aniline nitrogen. acs.org Theoretical studies on gold-catalyzed cyclizations of related N-alkynyl anilines have shown that the reaction can proceed through the formation of an indole intermediate, which can then undergo further transformations depending on the substrate and reaction conditions. acs.org The choice of the gold catalyst and ligands can influence the reaction's efficiency and selectivity. organic-chemistry.org

Palladium catalysts are also widely used for the cyclization of o-alkynylanilines. nih.gov Palladium(0) complexes can catalyze anti-selective addition-cyclizations of alkynyl electrophiles. nih.gov The mechanism often involves the nucleophilic attack of an electron-rich palladium(0) species on the alkyne, followed by transmetalation and reductive elimination. nih.gov The choice of phosphine (B1218219) ligands on the palladium catalyst can dramatically influence the regioselectivity of the cyclization. nih.gov For instance, in some systems, palladium in conjunction with tricyclohexylphosphine (B42057) (PCy3) can completely switch the regioselectivity compared to when triphenylphosphine (B44618) (PPh3) is used as the ligand. nih.gov

Other metal catalysts , such as those based on ruthenium and indium, have also been shown to influence the selectivity of enyne cyclizations. nih.govrsc.orgnih.gov Ruthenium catalysts can efficiently promote cycloisomerization at room temperature. nih.gov Indium trichloride (B1173362) (InCl3) has been used to catalyze cyclization reactions to form polycyclic indolines, with theoretical studies indicating that the catalyst plays a significant role in determining the regio- and diastereoselectivity of the reaction. rsc.orgnih.gov

The following table summarizes the influence of various catalysts on the cyclization of related o-alkynylaniline systems, providing a predictive framework for the behavior of this compound.

| Catalyst System | Anticipated Product from this compound Cyclization | Mechanistic Notes |

| AuCl3 / AuCl | 2-(p-tolyl)indole | Gold(III) catalyzes the initial cyclization, and Gold(I) can be used for subsequent functionalization if other reagents are present. beilstein-journals.org |

| PdCl2(PPh3)2 / CuI | 2-(p-tolyl)indole | A standard catalyst system for Sonogashira coupling, which can be followed by an in-situ cyclization to form the indole. beilstein-journals.org |

| Pd(0) / PPh3 | Favors one regioisomer of the cyclized product | The electronic properties and steric bulk of the phosphine ligand are critical for selectivity. nih.gov |

| Pd(0) / PCy3 | May favor a different regioisomer compared to PPh3 | The more electron-donating and bulkier PCy3 can alter the mode of palladium's nucleophilic attack on the alkyne. nih.gov |

| InCl3 | Polycyclic indoline (B122111) derivatives (if additional unsaturation is present) | The catalyst's role in controlling selectivity is attributed to weak interactions in the key transition state. rsc.orgnih.gov |

| Ru-based catalysts | Cycloisomerized products | Can lead to the formation of five- or six-membered rings with defined stereochemistry. nih.gov |

Advanced Materials Science Applications of 3 P Tolylethynyl Phenylamine and Its Derivatives

Incorporation into Conjugated Polymer and Oligomer Systems

The integration of 3-p-Tolylethynyl-phenylamine units into conjugated polymers and oligomers gives rise to materials with tailored electronic and photophysical properties. The rigid, rod-like structure imparted by the arylethynylene linkage, combined with the electronic characteristics of the phenylamine and tolyl groups, makes these polymers promising candidates for a range of applications.

Design of Poly(arylethynylphenylamine) Architectures for Optoelectronic Applications

The synthesis of poly(arylethynylphenylamine)s can be achieved through various polymerization techniques, most notably Sonogashira cross-coupling reactions. This method allows for the copolymerization of dihaloaryl compounds with diethynylaryl monomers, enabling precise control over the polymer backbone and the incorporation of functional groups. By using derivatives of this compound, polymers with alternating donor-acceptor units can be designed to fine-tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This control over the electronic band gap is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

For instance, poly(arylene ethynylene)s are known for their strong luminescence and high thermal stability. nih.gov The introduction of the phenylamine moiety can enhance hole-transporting properties, a desirable characteristic for the hole transport layer in OLEDs. The general synthetic approach involves the palladium-catalyzed coupling of a diiodinated or dibrominated monomer with a diethynyl monomer, which could be a derivative of this compound.

Table 1: Potential Monomers for Poly(arylethynylphenylamine) Synthesis

| Monomer Type | Example Structure | Role in Polymer |

| Diamine Monomer | This compound | Provides hole-transporting properties and solubility. |

| Dihalide Monomer | 1,4-Diiodobenzene | Forms the arylene part of the polymer backbone. |

| Diethynyl Monomer | 1,4-Diethynylbenzene | Creates the ethynylene linkages, contributing to rigidity and conjugation. |

This table presents hypothetical monomer examples for the synthesis of poly(arylethynylphenylamine)s based on established polymerization methods for related conjugated polymers.

Influence of Molecular Structure on Photophysical Behavior

The photophysical properties of polymers derived from this compound are intrinsically linked to their molecular structure. The extended π-conjugation along the polymer backbone, facilitated by the ethynylene bridges, typically results in strong absorption and emission in the visible spectrum. nih.gov The specific wavelengths of absorption and emission, as well as the quantum yield of luminescence, can be modulated by altering the substituents on the aromatic rings.

The tolyl group in this compound can influence the polymer's solubility and morphology in the solid state, which in turn affects its photophysical properties. The amine group can participate in intermolecular hydrogen bonding, potentially leading to more ordered packing and influencing charge transport. The nature of charge transport in such conjugated oligomers and polymers is highly dependent on the primary sequence of monomers and the resulting molecular architecture. illinois.eduresearchgate.net Studies on related poly(p-phenylene)s have shown that modifying alkoxy side chains can alter the effective conjugation length, quantum yield, and charge carrier mobility. nih.gov It is anticipated that similar structural modifications to poly(arylethynylphenylamine)s would allow for precise control over their luminescence and charge transport characteristics. chemrxiv.org

Development as Ligand Precursors in Organometallic Chemistry

The ethynyl (B1212043) and amine functionalities of this compound make it an excellent candidate for use as a ligand precursor in organometallic chemistry. The alkyne group can coordinate to transition metals in various ways, while the amine group can act as an additional coordination site, leading to the formation of stable and potentially catalytically active metal complexes.

Synthesis of Transition Metal Complexes with Ethynylaniline Ligands

Transition metal alkyne complexes are typically synthesized by reacting the alkyne with a metal precursor that has labile ligands. wikipedia.org For example, this compound could react with metal carbonyls, halides, or other complexes to form new organometallic compounds. The coordination of the alkyne to the metal center is often described by the Dewar-Chatt-Duncanson model, involving a σ-donation from the alkyne's π-orbital to an empty metal d-orbital and a π-back-donation from a filled metal d-orbital to the alkyne's π*-antibonding orbital. lkouniv.ac.in

The presence of the amine group allows for the formation of chelate complexes, where the ligand binds to the metal center through both the nitrogen and the alkyne. This chelation can enhance the stability of the resulting complex. The synthesis of such complexes can often be achieved through straightforward reactions between the ethynylaniline ligand and a suitable metal salt, such as those of palladium, platinum, gold, or rhodium. researchgate.netmdpi.com

Table 2: Examples of Transition Metal Precursors for Complexation

| Metal Precursor | Potential Complex Type |

| Dicobalt Octacarbonyl (Co₂(CO)₈) | Alkyne-bridged dicobalt hexacarbonyl complex |

| Palladium(II) Chloride (PdCl₂) | Square planar Pd(II) complex |

| Chloroplatinic Acid (H₂PtCl₆) | Platinum(II) or (IV) complex |

| Gold(I) Chloride (AuCl) | Linear Au(I) complex |

This table provides examples of common transition metal precursors that could be used to synthesize complexes with ethynylaniline ligands like this compound.

Exploration of Derived Organometallic Compounds for Catalytic Activity in Organic Synthesis

Organometallic compounds are widely used as catalysts in a vast array of organic reactions. stmjournals.in Complexes derived from ethynylaniline ligands are of interest due to the unique electronic and steric environment the ligand provides to the metal center. These complexes have the potential to catalyze a variety of transformations.

For instance, cobalt-alkyne complexes are well-known intermediates in the Pauson-Khand reaction, which is a powerful method for synthesizing cyclopentenones. wikipedia.org Palladium complexes bearing alkyne ligands could be active in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for the formation of carbon-carbon bonds. The ability to tune the electronic properties of the ligand by modifying the substituents on the phenylamine and tolyl rings could allow for the optimization of catalytic activity and selectivity. mdpi.com The field of organometallic catalysis is continually advancing, with a focus on developing more efficient and selective catalysts for complex molecular synthesis. stmjournals.in

Functional Materials Development Based on Extended Pi-Systems

The extended π-system of this compound is the fundamental feature that underpins its use in the development of functional materials. This delocalized electronic structure is responsible for the compound's and its derivatives' potential applications in fields beyond those already discussed.

Materials with extended π-conjugation often exhibit interesting nonlinear optical (NLO) properties, making them suitable for applications in optical devices such as optical switches and frequency converters. The charge-transfer character that can be engineered into molecules containing both electron-donating (phenylamine) and electron-withdrawing groups connected by a π-bridge is key to high NLO activity.

Furthermore, the ability of these molecules to self-assemble into ordered structures can be exploited to create materials with anisotropic properties. For example, liquid crystalline phases could be formed by attaching long alkyl chains to the this compound core. Such materials could find use in displays and sensors. The development of functional materials from extended π-systems is a vibrant area of research, with the potential for creating new technologies based on the unique electronic and optical properties of these organic molecules.

Q & A

Basic Research Questions

Q. What analytical techniques are critical for confirming the purity and structural integrity of 3-p-Tolylethynyl-phenylamine in synthetic workflows?

- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. HPLC (C18 column, acetonitrile/water mobile phase) ensures purity >98% , while H/C NMR resolves structural features like the ethynyl (-C≡C-) and p-tolyl (CH-CH) moieties. Cross-validate with mass spectrometry (MS) to confirm molecular weight (e.g., [M+H] at m/z 224.2) .

Q. How should researchers design experiments to mitigate risks during handling of this compound?

- Methodological Answer : Follow OSHA-compliant protocols :

- Use PPE (nitrile gloves, lab coat, safety goggles) to avoid skin/eye contact .

- Work in a fume hood to prevent inhalation of fine particulates.

- Store at -20°C in airtight containers to prevent degradation .

- Dispose of waste via EPA-approved incineration (≥1200°C) to avoid environmental release .

Q. What synthetic routes are most efficient for producing this compound with high yield?

- Methodological Answer : Optimize Sonogashira coupling between 3-iodophenylamine and p-tolylethyne using Pd(PPh) catalyst (5 mol%), CuI co-catalyst, and triethylamine base in THF at 60°C. Typical yields reach 75–85% . Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Address discrepancies (e.g., unexpected P NMR shifts in phosphonium salts) by:

- Repeating experiments under inert conditions (Ar/N) to exclude oxidation artifacts .

- Using 2D NMR (COSY, HSQC) to assign overlapping signals.

- Comparing computational (DFT) predictions with experimental data to identify conformational isomers .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound analogs in serotonin receptor binding?

- Methodological Answer :

- Synthesize analogs with systematic substitutions (e.g., halogenation at the p-tolyl group or ethynyl chain elongation) .

- Use radioligand binding assays (e.g., H-LSD for 5-HT receptors) to quantify affinity (K values).

- Correlate electronic effects (Hammett σ values) with bioactivity trends .

Q. How can computational modeling enhance the design of this compound-based materials for optoelectronic applications?

- Methodological Answer :

- Perform density functional theory (DFT) calculations to predict HOMO/LUMO energy gaps and charge transport properties.

- Validate with experimental UV-Vis ( ~280 nm) and cyclic voltammetry (oxidation potentials) .

- Screen for aggregation-induced emission (AIE) behavior using solvatochromic studies .

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.